2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions to ensure complete condensation and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst. A green and efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and oxadiazole ring play a crucial role in its biological activity. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C19H19N3O5/c1-24-13-6-4-12(5-7-13)18-21-17(27-22-18)11-20-19(23)15-9-8-14(25-2)10-16(15)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
InChI Key |
QRBTWTBGMLTDPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.